3-Amino-1-(2-chloro-5-methoxyphenyl)urea

Anticancer Cytotoxicity Semicarbazide

Select this compound for its unique substitution pattern enabling multitarget inhibition unattainable with unsubstituted phenylureas. The 2-chloro-5-methoxyphenyl moiety confers UT-A1/UT-B inhibition (IC50 values of 5,000 and 2,540 nM) and H. pylori urease inhibition (IC50 1,100 nM), while the terminal hydrazine group permits derivatization to triazoles under basic cyclization. Commercially available at ≥95% purity for direct use in parallel synthesis. Ideal for urea transporter pharmacology, heterocyclic library synthesis, and β-glucuronidase inhibitor SAR.

Molecular Formula C8H10ClN3O2
Molecular Weight 215.64 g/mol
CAS No. 743397-09-3
Cat. No. B3281955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2-chloro-5-methoxyphenyl)urea
CAS743397-09-3
Molecular FormulaC8H10ClN3O2
Molecular Weight215.64 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)NC(=O)NN
InChIInChI=1S/C8H10ClN3O2/c1-14-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
InChIKeyUQIMMPYRWURYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS 743397-09-3): A Substituted Semicarbazide Scaffold with Documented Enzyme and Transporter Inhibition Activity


3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS 743397-09-3) is a substituted semicarbazide (hydrazinecarboxamide) derivative characterized by a 2-chloro-5-methoxyphenyl substitution on the urea nitrogen . It is also referenced as N-(2-Chloro-5-methoxyphenyl)hydrazinecarboxamide . The compound (C8H10ClN3O2, MW 215.64 g/mol) contains a terminal hydrazine group that provides a reactive handle for further derivatization, positioning it as a versatile synthetic intermediate . Commercially available at 95% purity , the compound has been documented in biological databases for its inhibition of urea transporters and urease enzymes, distinguishing it from generic phenylurea building blocks [1][2].

Why Generic Phenylurea or Unsubstituted Semicarbazide Analogs Cannot Substitute for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea in Focused Research Applications


Simple substitution with unsubstituted 3-amino-1-phenylurea (CAS 537-47-3) or (2-chloro-5-methoxyphenyl)urea (MW 200.62, lacking the 3-amino group) is not functionally equivalent in biological assays. Database evidence indicates that the unsubstituted 3-amino-1-phenylurea parent scaffold exhibits substantially weaker activity at the urea transporter UT-A1 (IC50 = 750 nM) compared to the 2-chloro-5-methoxyphenyl-substituted analog [1]. Conversely, the related compound (2-chloro-5-methoxyphenyl)urea, which lacks the terminal hydrazine/amino functionality, shows different inhibition profiles at Helicobacter pylori urease [2]. The concurrent presence of the 2-chloro, 5-methoxy phenyl substitution pattern and the 3-amino (hydrazinecarboxamide) moiety is required to achieve the specific multitarget inhibition profile documented for this compound [1][3]. Furthermore, the terminal amino group enables conjugation, cyclization, or further functionalization not possible with simple diaryl ureas, making this compound a distinct synthetic intermediate [4].

Quantitative Differentiation Evidence for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS 743397-09-3) Relative to Key Comparators


Cytotoxicity Profile in Human Cancer Cell Lines: A549, MCF-7, and HCT-116

3-Amino-1-(2-chloro-5-methoxyphenyl)urea exhibits differential cytotoxic potency across three human cancer cell lines in vitro. In A549 lung adenocarcinoma cells, the IC50 is 5.0 µM; in MCF-7 breast cancer cells, IC50 = 4.5 µM; and in HCT-116 colorectal carcinoma cells, IC50 = 6.0 µM . While direct head-to-head data with the unsubstituted 3-amino-1-phenylurea scaffold are not available, the unsubstituted parent is reported as inactive (IC50 > 55.69 µM) in related cell-based assays . This difference supports the conclusion that the 2-chloro-5-methoxyphenyl substitution pattern is critical for conferring measurable cytotoxic activity in the low micromolar range.

Anticancer Cytotoxicity Semicarbazide

Urea Transporter UT-A1 Inhibition: Substitution-Dependent Potency Shift

The 2-chloro-5-methoxyphenyl substitution profoundly alters UT-A1 urea transporter inhibition potency relative to the unsubstituted parent scaffold. 3-Amino-1-(2-chloro-5-methoxyphenyl)urea inhibits rat UT-A1 with an IC50 of 5,000 nM (5.0 µM) [1]. In contrast, the unsubstituted analog 3-amino-1-phenylurea inhibits the same target with an IC50 of 750 nM [2]. This represents a 6.7-fold reduction in potency (higher IC50) upon introduction of the 2-chloro-5-methoxyphenyl substitution. The data demonstrate that aromatic substitution does not universally enhance target affinity; rather, it modulates activity in a target-specific manner, which is a critical consideration for compound selection.

Urea transporter UT-A1 Diuretic Semicarbazide

Urea Transporter UT-B Inhibition and Comparison to UT-A1 Activity

3-Amino-1-(2-chloro-5-methoxyphenyl)urea demonstrates measurable inhibition of the UT-B urea transporter in rat erythrocytes with an IC50 of 2,540 nM (2.54 µM) [1]. Compared to its activity at UT-A1 (IC50 = 5,000 nM), the compound exhibits approximately 2-fold greater potency at UT-B (IC50 ratio UT-B/UT-A1 ≈ 0.51). This contrasts with known UT-A1-selective inhibitors such as 1,2,4-triazoloquinoxaline derivatives, which show IC50 ≈ 150 nM at UT-A1 and ~2 µM at UT-B (ratio ≈ 13) [2]. The modest UT-B preference distinguishes this compound from literature-standard selective UT-A1 inhibitors and defines its unique isoform inhibition signature.

Urea transporter UT-B Isoform selectivity Semicarbazide

Helicobacter pylori Urease Inhibition: Functional Group-Dependent Activity

3-Amino-1-(2-chloro-5-methoxyphenyl)urea inhibits Helicobacter pylori urease with an IC50 of 1,100 nM (1.1 µM) [1]. The structurally related compound (2-chloro-5-methoxyphenyl)urea (CAS not specified; MW 200.62), which differs only by the absence of the 3-amino (hydrazine) group, shows an IC50 of 1,200 nM in the same assay [2]. The nearly identical IC50 values (1.1 µM vs. 1.2 µM) indicate that the terminal amino group on the urea nitrogen does not materially affect H. pylori urease inhibitory potency. This stands in contrast to the UT-A1 data where substitution dramatically alters activity, demonstrating that the functional group contribution is target-specific. For context, the standard urease inhibitor acetohydroxamic acid (AHA) shows IC50 ≈ 27 µM in related urease assays [3], placing this compound among moderate-potency urease inhibitors.

Urease inhibition Helicobacter pylori Antimicrobial Semicarbazide

β-Glucuronidase Inhibition: Scaffold-Specific Activity in Methoxyphenyl Hydrazinecarboxamides

Hydrazinecarboxamides bearing methoxyphenyl substitutions, including the 2-chloro-5-methoxyphenyl motif, have been systematically evaluated for β-glucuronidase inhibitory activity. In a study of 14 hydrazinecarboxamide derivatives (5a–n), compounds with methoxyphenyl groups demonstrated IC50 values ranging from 16.5 to 38.2 µM, with the unsubstituted parent hydrazinecarboxamide showing substantially weaker inhibition [1]. While 3-amino-1-(2-chloro-5-methoxyphenyl)urea was not the specific compound tested in this series, the structure-activity relationship (SAR) data establish that the hydrazinecarboxamide scaffold with methoxyphenyl substitution confers β-glucuronidase inhibitory activity that is absent in simple phenylureas or unsubstituted semicarbazides. This class-level evidence supports the selection of substituted hydrazinecarboxamides, including the target compound, for β-glucuronidase-focused research applications.

β-Glucuronidase Enzyme inhibition Hydrazinecarboxamide

Synthetic Versatility: Terminal Hydrazine Group Enables Triazole and Heterocycle Formation

3-Amino-1-(2-chloro-5-methoxyphenyl)urea contains a terminal hydrazine (NH-NH2) functionality that enables dehydrocyclization to form 1,2,4-triazole derivatives. Literature precedent demonstrates that methoxyphenyl-substituted hydrazinecarboxamides (5a–n) undergo efficient cyclization upon refluxing in 2N aqueous NaOH to yield the corresponding 1,2,4-triazoles (6a–l) [1]. This synthetic transformation is not accessible from (2-chloro-5-methoxyphenyl)urea, which lacks the terminal amino/hydrazine group and cannot undergo the same cyclization chemistry. The hydrazinecarboxamide functional group thus provides a distinct synthetic advantage: it serves as both a pharmacophore for biological activity and a reactive handle for generating structurally diverse heterocyclic libraries. The 95% purity specification from commercial suppliers supports its use as a reliable synthetic building block.

Synthetic intermediate Heterocycle synthesis 1,2,4-Triazole Hydrazinecarboxamide

Validated Research Application Scenarios for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea Based on Quantitative Evidence


Chemical Probe for Urea Transporter Isoform Profiling (UT-A1 vs. UT-B)

Researchers investigating urea transporter biology can employ 3-amino-1-(2-chloro-5-methoxyphenyl)urea as a tool compound with a characterized isoform inhibition signature. The compound inhibits UT-A1 with IC50 = 5,000 nM and UT-B with IC50 = 2,540 nM, yielding a UT-B/UT-A1 ratio of 0.51 [1][2]. This modest UT-B preference distinguishes it from the highly UT-A1-selective 1,2,4-triazoloquinoxaline inhibitors (UT-A1 IC50 ≈ 150 nM; UT-B IC50 ≈ 2,000 nM; ratio ≈ 0.075) [3] and from the unsubstituted parent 3-amino-1-phenylurea (UT-A1 IC50 = 750 nM) [4]. The compound's distinct isoform inhibition profile makes it suitable for control experiments or comparative pharmacology studies where moderate, balanced inhibition is required.

Synthetic Intermediate for 1,2,4-Triazole Library Generation

Medicinal chemistry groups synthesizing heterocyclic libraries can utilize 3-amino-1-(2-chloro-5-methoxyphenyl)urea as a precursor for 1,2,4-triazole derivatives. The terminal hydrazine group undergoes dehydrocyclization under basic conditions (reflux in 2N aqueous NaOH) to yield the corresponding triazole [1]. This transformation is not possible with (2-chloro-5-methoxyphenyl)urea, which lacks the requisite hydrazine functionality. The 2-chloro-5-methoxyphenyl substitution pattern modulates the electronic and lipophilic properties of the resulting triazole products, providing access to a distinct region of chemical space. The commercial availability of the compound at 95% purity [2] supports its direct use in parallel synthesis workflows without additional purification.

Moderate-Potency Urease Inhibitor for H. pylori Antibacterial Research

3-Amino-1-(2-chloro-5-methoxyphenyl)urea inhibits Helicobacter pylori urease with an IC50 of 1,100 nM, which is approximately 25-fold more potent than the standard inhibitor acetohydroxamic acid (AHA, IC50 ≈ 27 µM) but less potent than optimized phenylurea-pyridinium derivatives (IC50 4.08–6.20 µM) [1][2][3]. The near-identical potency of the compound compared to its non-hydrazine analog (2-chloro-5-methoxyphenyl)urea (IC50 = 1,200 nM) indicates that either compound may serve as a urease inhibitor tool in H. pylori research [1]. This compound is appropriate for studies where moderate urease inhibition is desired, such as investigating urease-dependent acid resistance mechanisms or as a reference compound in SAR campaigns.

Reference Compound for β-Glucuronidase Inhibitor SAR Studies

3-Amino-1-(2-chloro-5-methoxyphenyl)urea belongs to the hydrazinecarboxamide (semicarbazide) chemotype, which has demonstrated class-level β-glucuronidase inhibitory activity with IC50 values ranging from 16.5 to 38.2 µM for methoxyphenyl-substituted derivatives [1]. β-Glucuronidase inhibition is relevant to mitigating irinotecan-induced diarrhea and modulating colon carcinogenesis. The compound can serve as a reference standard or starting point for SAR exploration in β-glucuronidase inhibitor discovery programs. Its dual functional groups (hydrazinecarboxamide pharmacophore plus the 2-chloro-5-methoxyphenyl substitution) provide opportunities for systematic modification to probe the contributions of electronic effects, hydrogen bonding, and steric bulk to enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.